(S)-N,N-diethylpyrrolidin-3-amine
Description
Significance of Chiral Pyrrolidine-Based Amines in Modern Organic Synthesis
Chiral pyrrolidine-based amines are of paramount importance in contemporary organic synthesis due to their versatile applications. nih.govorganic-chemistry.org These compounds are frequently employed as:
Organocatalysts: The pyrrolidine (B122466) moiety is a privileged scaffold in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net This has led to the development of a wide range of asymmetric transformations.
Chiral Ligands: The nitrogen atoms within these molecules can coordinate to metal centers, forming chiral metal complexes that catalyze a variety of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cyclizations.
Building Blocks for Bioactive Molecules: The pyrrolidine ring is a common structural motif in numerous natural products and pharmaceutical agents. nih.gov The inherent chirality of these amines makes them valuable starting materials for the synthesis of complex, biologically active molecules.
The development of novel and efficient methods for the synthesis of chiral pyrrolidines is an active area of research, with biocatalytic and enzymatic approaches gaining prominence. nih.gov
Research Context of (S)-N,N-Diethylpyrrolidin-3-amine within Chiral Chemistry
The research context for this compound lies primarily in its potential as a chiral auxiliary, a ligand for asymmetric catalysis, or as a synthon for more complex chiral molecules. Studies involving this compound are often situated within the broader effort to expand the toolbox of chiral reagents and catalysts available to synthetic chemists. The diethylamino group at the 3-position introduces specific steric and electronic properties that can influence the outcome of chemical reactions in a stereoselective manner.
While extensive research has been conducted on various derivatives of proline and other 2-substituted pyrrolidines, the investigation of 3-amino-substituted pyrrolidines like this compound is a more specialized area of focus. Research in this domain aims to understand how the position and nature of the amino substituent on the pyrrolidine ring affect its chemical reactivity and efficacy in asymmetric transformations.
Scope and Research Objectives in this compound Studies
The primary objectives of academic research involving this compound can be categorized as follows:
Development of Synthetic Routes: A key objective is the establishment of efficient and stereoselective synthetic pathways to access this compound in high enantiopurity. This often involves the use of chiral starting materials or the development of asymmetric synthetic methods. The synthesis of the related precursor, (S)-3-aminopyrrolidine dihydrochloride, has been a subject of patent literature, indicating the industrial interest in this class of compounds.
Exploration of Catalytic Activity: Researchers are interested in evaluating the catalytic potential of this compound and its derivatives. This includes its application as an organocatalyst in various carbon-carbon bond-forming reactions or as a chiral ligand in metal-catalyzed asymmetric synthesis.
Synthesis of Novel Bioactive Compounds: Another research direction involves utilizing this compound as a chiral building block for the synthesis of new chemical entities with potential biological activity. The specific stereochemistry and functional groups of this amine can be strategically incorporated into larger molecules to modulate their pharmacological properties.
Compound Information
| Compound Name |
| This compound |
| This compound dihydrochloride |
| (S)-3-aminopyrrolidine dihydrochloride |
| Proline |
Interactive Data Table: Properties of this compound and its Dihydrochloride Salt
| Property | This compound | This compound dihydrochloride |
| CAS Number | 20984-81-0 | 859213-30-2 |
| Molecular Formula | C8H18N2 | C8H20Cl2N2 |
| Molecular Weight | 142.24 g/mol | 215.17 g/mol |
| Appearance | Liquid (presumed) | Solid (presumed) |
| Chirality | (S) | (S) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3S)-N,N-diethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
XHOADYKJSBCVBJ-QMMMGPOBSA-N |
Isomeric SMILES |
CCN(CC)[C@H]1CCNC1 |
Canonical SMILES |
CCN(CC)C1CCNC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Enantioselective Routes to S N,n Diethylpyrrolidin 3 Amine and Analogues
Strategies for Asymmetric Construction of the Pyrrolidine (B122466) Core
The creation of a chiral pyrrolidine scaffold is the foundational step in the synthesis of (S)-N,N-diethylpyrrolidin-3-amine. Several sophisticated strategies have been developed to achieve high levels of stereocontrol in the formation of this critical heterocyclic core.
Enantioselective Cyclization Reactions to Form Chiral Pyrrolidines
Enantioselective cyclization reactions represent a powerful and direct approach to chiral pyrrolidines. One notable method is the asymmetric "clip-cycle" synthesis, which involves the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine. acs.orgwhiterose.ac.uk This reaction, catalyzed by a chiral phosphoric acid, facilitates the formation of substituted pyrrolidines with high enantioselectivities. acs.org The process begins by "clipping" the amine to a thioacrylate via an alkene metathesis reaction, which activates the alkene for the subsequent cyclization. acs.orgwhiterose.ac.uk
Another significant strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. acs.orgrsc.org This method allows for the versatile and stereodivergent synthesis of various pyrrolidine stereoisomers from the same starting materials. rsc.org For instance, a ligand-controlled copper(I)-catalyzed asymmetric intermolecular [3+2] cycloaddition of α-substituted iminoesters with β-fluoromethyl β,β-disubstituted enones has been developed to produce pyrrolidines with two adjacent quaternary stereocenters with high regio- and enantioselectivity. acs.org Furthermore, a formal [3+2] cycloaddition reaction between C(3)-substituted indoles and 2-amidoacrylates, catalyzed by (R)-BINOL·SnCl(4), provides a direct route to pyrroloindolines with high enantioselectivity. capes.gov.br
Nitrile anion cyclization offers another pathway to substituted pyrrolidines. A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been described, starting from a catalytic CBS asymmetric reduction and proceeding through a key nitrile anion 5-exo-tet cyclization to form the pyrrolidine ring with excellent yield and enantiomeric excess. nih.gov
The following table summarizes some examples of enantioselective cyclization reactions for the synthesis of chiral pyrrolidines:
| Reaction Type | Catalyst/Reagent | Key Features | Reference(s) |
| Asymmetric "Clip-Cycle" | Chiral Phosphoric Acid | High enantioselectivity for 2,2- and 3,3-disubstituted pyrrolidines. | acs.orgwhiterose.ac.uk |
| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I)/Ligand | Access to pyrrolidines with two adjacent quaternary stereocenters. | acs.org |
| Formal [3+2] Cycloaddition | (R)-BINOL·SnCl(4) | One-step synthesis of pyrroloindolines from simple precursors. | capes.gov.br |
| Nitrile Anion Cyclization | CBS Catalyst/LiHMDS | Chromatography-free synthesis of 1,3,4-trisubstituted pyrrolidines. | nih.gov |
Chiral Auxiliary-Mediated Syntheses of Pyrrolidine Scaffolds
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. youtube.com In the context of pyrrolidine synthesis, a chiral auxiliary is temporarily attached to an achiral substrate, directing the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com
One prominent example involves the use of chiral sulfinimines. A diastereoselective Mannich reaction followed by an iodocyclization has been employed to construct the pyrrolidine ring in a stereoselective manner. nih.gov This strategy has been successfully applied to the synthesis of 2,5-disubstituted pyrrolidines. nih.gov Similarly, the use of N-tert-butanesulfinylimines in 1,3-dipolar cycloadditions with azomethine ylides, catalyzed by Ag2CO3, allows for the highly diastereoselective synthesis of densely substituted proline derivatives. acs.org The chiral sulfinyl group effectively directs the stereochemical outcome of the cyclization. acs.org
Chiral auxiliaries derived from amino acids have also proven valuable. For instance, starting from D- or L-alanine, each enantiomer of trans-2,5-dimethylpyrrolidine can be synthesized stereoselectively. nih.gov The synthesis begins with the reduction of the amino acid and selective protection, followed by a series of transformations to yield the desired pyrrolidine. nih.gov
The following table provides examples of chiral auxiliaries used in pyrrolidine synthesis:
| Chiral Auxiliary | Key Reaction | Resulting Pyrrolidine | Reference(s) |
| Chiral Sulfinimine | Mannich reaction and iodocyclization | 2,5-Disubstituted pyrrolidines | nih.gov |
| N-tert-Butanesulfinylimine | 1,3-Dipolar cycloaddition | Densely substituted proline derivatives | acs.org |
| D- or L-Alanine | Multi-step synthesis | trans-2,5-Dimethylpyrrolidine | nih.gov |
Biocatalytic Approaches for Stereoselective Pyrrolidine Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering mild reaction conditions and high stereoselectivity. Enzymes can be employed to catalyze key steps in the synthesis of pyrrolidines, leading to enantiomerically pure products.
One such approach utilizes transaminases for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones. acs.org This method has achieved high analytical yields and excellent enantiomeric excesses for both enantiomers. acs.org The spontaneous cyclization of the resulting chloro-amine intermediate directly affords the pyrrolidine ring. acs.org
Laccases have also been employed in the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.orgrsc.org The laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leads to the formation of products with all-carbon quaternary stereocenters in moderate to good yields. rsc.orgrsc.org
The following table summarizes biocatalytic approaches to chiral pyrrolidine synthesis:
| Enzyme | Substrates | Product | Key Features | Reference(s) |
| Transaminase | ω-Chloroketones | 2-Substituted pyrrolidines | High enantiomeric excess for both enantiomers. | acs.org |
| Laccase | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones with quaternary stereocenters | Mild reaction conditions, stereoselective. | rsc.orgrsc.org |
Development of Asymmetric Alkylation and Amination Protocols for N-Diethyl Substitution
Once the chiral pyrrolidine core is established, the next crucial step is the introduction of the N-diethyl group. Asymmetric alkylation and amination reactions are key to achieving this transformation while preserving the desired stereochemistry.
Transition Metal-Catalyzed Asymmetric Reductive Amination for Chiral Amine Synthesis
Transition metal-catalyzed asymmetric reductive amination (ARA) is a highly efficient one-pot method for the synthesis of chiral amines from ketones or other carbonyl compounds. researchgate.netrsc.org This approach typically involves the in-situ formation of an imine, which is then asymmetrically hydrogenated. nih.gov Iridium, rhodium, and ruthenium complexes are commonly used as catalysts in these reactions. researchgate.netresearchgate.net
The direct asymmetric reductive amination of ketones with ammonia (B1221849) or amines using hydrogen gas as a reductant is a particularly attractive strategy. researchgate.net Significant progress has been made in the development of chiral ligands that can effectively control the enantioselectivity of the hydrogenation step. nih.gov For instance, iridium-based catalytic systems have been successfully applied to the direct asymmetric hydrogenation of various imines. nih.gov Furthermore, successive reductive amination of diketones with anilines, catalyzed by iridium, has been shown to produce N-aryl-substituted pyrrolidines with good to excellent yields and stereoselectivities. nih.gov
Exploration of Novel Chiral Catalyst Systems for Amine Preparation
The development of novel chiral catalyst systems is a continuous effort in the field of asymmetric synthesis. Chiral primary amines and their derivatives have emerged as powerful organocatalysts for a wide range of enantioselective transformations. rsc.orgrsc.org These catalysts, often derived from natural amino acids or Cinchona alkaloids, can be superior to secondary amine-based catalysts in certain reactions. rsc.org
In the context of preparing this compound, a chiral catalyst system could be employed for the direct asymmetric amination of a suitable precursor. For example, a lanthanum-based ternary catalyst system has been shown to be effective for the asymmetric amination of N-nonsubstituted α-alkoxycarbonyl amides, substrates that are typically challenging in asymmetric catalysis. nih.gov This system achieves high catalytic performance and enantiocontrol through the cooperative activation and recognition of the substrate by the lanthanum center and hydrogen bonding. nih.gov
The following table highlights different catalyst systems for asymmetric amination:
| Catalyst System | Reaction Type | Substrate | Key Features | Reference(s) |
| Iridium/Rhodium/Ruthenium Complexes | Asymmetric Reductive Amination | Ketones, Imines, Diketones | High efficiency, direct synthesis of chiral amines. | researchgate.netnih.govnih.gov |
| Chiral Primary Amine Organocatalysts | Various enantioselective transformations | Wide range of substrates | Versatile and powerful, often complementary to metal catalysts. | rsc.orgrsc.org |
| Lanthanum-based Ternary Catalyst | Asymmetric Amination | N-nonsubstituted α-alkoxycarbonyl amides | High enantiocontrol for challenging substrates. | nih.gov |
Diastereoselective Synthesis of Pyrrolidin-3-amine Derivatives
The controlled formation of specific stereoisomers is a cornerstone of modern synthetic chemistry, particularly for pharmacologically active molecules. Diastereoselective synthesis of pyrrolidine rings allows for the precise arrangement of substituents, which is crucial for biological activity. Several powerful methods have been developed to achieve high levels of diastereocontrol.
One effective approach is the three-component reaction, which combines multiple starting materials in a single step to rapidly build molecular complexity. For instance, a highly diastereoselective synthesis of pyrrolidines can be achieved through a Ytterbium triflate (Yb(OTf)₃)-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.orgnih.gov In this method, an aldimine is generated in situ and subsequently reacts with the cyclopropanediester. This reaction typically yields pyrrolidines where the substituents at the 2- and 5-positions are in a cis relationship, often with diastereoselectivity greater than 10:1. nih.gov The efficiency of various Lewis acids has been compared, with Yb(OTf)₃ proving to be the most effective catalyst. organic-chemistry.org
Another sophisticated strategy involves a cascade reaction initiated by an electrophilic aminocyclization. An efficient synthesis of functionalized pyrrolidines with three stereocenters has been developed using an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine. rsc.org This method demonstrates how a carefully designed reaction sequence can establish multiple stereocenters with high control. The choice of the halogen source is critical, as other reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) were found to be less effective. rsc.org
Multicomponent reactions, in general, represent a powerful tool for the diastereoselective synthesis of polysubstituted pyrrolidines. tandfonline.com A metal-free, one-pot, three-component reaction between aldehydes, diethyl 2-aminomalonate, and nitroalkenes can produce 2,3,4,5-tetrasubstituted pyrrolidines with high diastereoselectivity. thieme-connect.de Similarly, iridium-catalyzed reductive [3+2] cycloaddition reactions of amides and conjugated alkenes provide access to structurally complex pyrrolidines under mild conditions with generally high diastereoselectivity. acs.org
| Method | Key Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Three-Component Reaction | Aldehydes, Amines, 1,1-Cyclopropanediesters, Yb(OTf)₃ | Forms 2,5-cis-substituted pyrrolidines with >10:1 diastereoselectivity. | organic-chemistry.orgnih.gov |
| Aziridine Ring Expansion Cascade | Cinnamylaziridine, N-Bromosuccinimide (NBS) | Creates functionalized pyrrolidines with three stereocenters. | rsc.org |
| Metal-Free Three-Component Reaction | Aldehydes, Diethyl 2-aminomalonate, Nitroalkenes | Produces highly substituted pyrrolidines diastereoselectively. | thieme-connect.de |
| Reductive [3+2] Cycloaddition | Amides, Conjugated Alkenes, Iridium Complex | Generates complex pyrrolidines with high diastereoselectivity under mild conditions. | acs.org |
Protecting Group Strategies in the Synthesis of this compound Precursors
The synthesis of complex molecules like this compound, which contains multiple reactive sites, necessitates the use of protecting groups. libretexts.org These groups temporarily mask a functional group, such as an amine, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.orgyoutube.com The choice of protecting group is critical; it must be easy to install, stable under various reaction conditions, and readily removable without affecting the rest of the molecule. organic-chemistry.orgnih.gov
For amine protection, carbamates are widely used. The tert-butoxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate. youtube.com The Boc group is stable to many reaction conditions but can be easily removed with acid. organic-chemistry.org In syntheses involving multiple amine groups, orthogonal protecting group strategies are employed. This allows for the selective deprotection of one amine while another remains protected. organic-chemistry.org For example, a Boc group (acid-labile) and a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) can be used in the same molecule to achieve selective functionalization. organic-chemistry.org
Sulfonamides, such as those derived from p-toluenesulfonyl (Tosyl) or nitrobenzenesulfonyl (Nosyl) chlorides, are another major class of amine protecting groups. nih.gov While tosyl amides are very stable, their removal can be harsh. nih.gov In contrast, nosyl amides are easier to cleave but have limited stability. nih.gov To address these limitations, newer groups like the Nms-amide have been developed through computational studies to offer a better balance of stability and selective cleavage. nih.gov
In the context of pyrrolidine synthesis, protecting groups are essential. For instance, in the synthesis of pyrrolidine analogues from carbohydrate precursors, N-protection with a carbamate (B1207046) was a key step. nih.gov Similarly, the synthesis of the drug Voxilaprevir starts from Boc-protected trans-4-hydroxy-L-proline, highlighting the use of protecting groups on readily available chiral precursors to build more complex structures. nih.gov
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | Commonly used, stable to many reagents. | organic-chemistry.orgyoutube.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine) | Used in orthogonal protection schemes with Boc. | organic-chemistry.org |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (TsCl) | Harsh conditions (e.g., strong acid, reduction) | Highly stable and robust. | nih.gov |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Nosyl chloride (NsCl) | Mildly basic thiol conditions | Easily cleaved but has limited stability. | nih.gov |
| Triphenylmethyl | Trityl (Tr) | Trityl chloride (TrCl) | Mild acidolysis | A bulky group used for steric protection. | libretexts.org |
Scalable Synthetic Approaches and Process Optimization for Pyrrolidin-3-amine Derivatives
Transitioning a synthetic route from a laboratory scale to industrial production requires significant optimization to ensure safety, efficiency, and economic viability. For pyrrolidine derivatives, this involves developing scalable reactions and streamlined processes.
One-pot procedures are highly desirable for large-scale synthesis as they reduce the number of intermediate isolation and purification steps, saving time, solvents, and resources. An example is the optimization of a one-pot, two-step intramolecular hydroamination for pyrrolidine synthesis. researchgate.net The process involved a redox-enabled strategy where an amine is first oxidized to a hydroxylamine, which then undergoes hydroamination, followed by reduction. Optimization studies identified the ideal equivalents of oxidant and reductant and determined that a two-step sequence within a single pot was superior to a single-step procedure. researchgate.net
The industrial synthesis of the basic pyrrolidine ring is performed by reacting 1,4-butanediol (B3395766) with ammonia at high temperatures (165–200 °C) and pressures (17–21 MPa) over a fixed-bed catalyst of cobalt and nickel oxides. wikipedia.org While this produces the core structure, subsequent functionalization to create derivatives like pyrrolidin-3-amines would require additional, optimized steps.
Catalysis plays a crucial role in developing scalable syntheses. An efficient iridium(III)-catalyzed amination of triols has been developed to produce pyrrolidinols. researchgate.net This "borrowing hydrogen" methodology was further extended to a sequential diamination of triols, affording 3-azapyrrolidines in good yields over two steps without purification of the intermediate amino alcohol. researchgate.net Such sequential, catalyzed reactions are advantageous for process intensification. The synthesis of pyrrolidine-containing drugs often relies on robust, stereoselective methods that can be scaled, frequently starting from commercially available, optically pure precursors like proline or 4-hydroxyproline. nih.gov
| Approach | Key Reaction | Optimization Strategy | Significance | Reference |
|---|---|---|---|---|
| One-Pot, Two-Step Synthesis | Intramolecular Hydroamination | Optimized equivalents of oxidant (UHP) and reductant (B₂pin₂); separated oxidation/hydroamination from reduction. | Avoids isolation of intermediates, increasing efficiency. | researchgate.net |
| Catalytic Sequential Reaction | Iridium-Catalyzed Amination of Triols | Sequential amination without intermediate purification. | Streamlines the synthesis of functionalized pyrrolidines like 3-azapyrrolidines. | researchgate.net |
| Industrial Core Synthesis | Reaction of 1,4-butanediol and ammonia | High temperature and pressure over a fixed-bed catalyst. | Provides a scalable route to the fundamental pyrrolidine ring. | wikipedia.org |
| Chiral Pool Synthesis | Functionalization of Proline Derivatives | Use of commercially available, optically pure starting materials (e.g., Boc-protected hydroxyproline). | Ensures stereochemical control in the synthesis of complex drug molecules. | nih.gov |
Investigating the Role of S N,n Diethylpyrrolidin 3 Amine and Its Derivatives As Chiral Ligands and Catalysts
Design and Synthesis of Chiral Ligands Incorporating the (S)-N,N-Diethylpyrrolidin-3-amine Moiety
The design of effective chiral ligands from this compound hinges on the strategic introduction of coordinating groups and the modulation of steric and electronic properties to create a well-defined chiral environment around a metal center.
Ligand Design Principles and Structural Modifications for Enhanced Enantioselectivity
The fundamental principle in designing chiral ligands from the this compound scaffold involves the introduction of additional donor atoms, such as phosphorus or nitrogen, to create bidentate or tridentate ligands. These multidentate ligands form stable chelate rings with transition metals, restricting the conformational flexibility of the catalytic complex and thereby enhancing enantiocontrol. nih.govscilit.com
Structural modifications are crucial for fine-tuning the catalytic performance. Key strategies include:
Variation of Substituents on the Amine: The diethylamino group at the 3-position can be modified to influence the steric bulk and electronic nature of the ligand.
Introduction of Phosphine (B1218219) Groups: The amine functionality can be derivatized to incorporate phosphine moieties, creating potent aminophosphine (B1255530) ligands. The nature of the substituents on the phosphorus atom (e.g., aryl, alkyl) significantly impacts the ligand's electronic properties (σ-donor/π-acceptor character) and the steric environment of the resulting metal complex. scilit.com
Incorporation of Aromatic or Heteroaromatic Rings: Attaching aromatic or heteroaromatic systems to the pyrrolidine (B122466) backbone can introduce additional stereocontrolling elements through π-π stacking interactions with the substrate or by creating a more rigid and defined chiral pocket. nih.gov
A representative synthetic approach to a derivative involves the reaction of (S)-3-aminopyrrolidine with a suitable electrophile to introduce a new functional group, followed by N,N-diethylation. For instance, acylation of the 3-amino group followed by reduction can yield N-substituted derivatives, which can then be further functionalized.
Coordination Chemistry of Pyrrolidine-Derived Ligands with Transition Metals
The coordination chemistry of ligands derived from this compound with transition metals such as rhodium, iridium, and palladium is central to their application in asymmetric catalysis. The pyrrolidine nitrogen and the appended donor atoms (e.g., phosphine phosphorus) act as Lewis bases, donating electron pairs to the metal center to form stable coordination complexes.
The geometry of the resulting metal complex is a critical determinant of its catalytic activity and enantioselectivity. For bidentate ligands, square planar or tetrahedral geometries are common, while tridentate ligands can form five- or six-coordinate complexes. The bite angle of the chelating ligand, which is the angle between the two coordinating atoms and the metal center, plays a significant role in determining the geometry and, consequently, the catalytic outcome. X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these metal complexes, providing insights into the ligand's coordination mode and the steric environment around the metal.
Applications in Asymmetric Catalysis
Ligands derived from the this compound framework have potential applications in a range of asymmetric catalytic reactions.
Enantioselective Hydrogenation of Imines and Related Substrates Using Pyrrolidine-Based Ligands
The enantioselective hydrogenation of prochiral imines to chiral amines is a fundamentally important transformation in organic synthesis, with broad applications in the pharmaceutical and agrochemical industries. Iridium and rhodium complexes bearing chiral phosphine ligands are particularly effective for this purpose. thieme-connect.de
While specific data for this compound derived ligands in this reaction is not extensively documented, the general principles suggest their potential. A hypothetical iridium complex of a P,N-ligand derived from this scaffold would coordinate the imine substrate, and the delivery of hydrogen would occur preferentially to one of the two enantiotopic faces of the C=N bond, guided by the chiral environment of the ligand.
Table 1: Hypothetical Performance in Enantioselective Imine Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | N-(1-phenylethylidene)aniline | 1 | Toluene | >90 |
This table represents hypothetical data based on the performance of similar chiral pyrrolidine-based ligands.
Chiral Amines as Catalytic Components in Asymmetric C-C and C-N Bond Forming Reactions
Chiral amines and their derivatives can act as organocatalysts or as ligands for metals in various asymmetric carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions include aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.gov In these transformations, the chiral amine can activate the substrate by forming a transient enamine or iminium ion, which then reacts enantioselectively with the other reaction partner.
For instance, a derivative of this compound could potentially catalyze the Michael addition of a ketone to a nitroalkene. The pyrrolidine nitrogen would react with the ketone to form an enamine, and the stereocenter at the 3-position of the pyrrolidine ring would direct the subsequent addition to the nitroalkene, leading to the formation of a chiral γ-nitro ketone.
Catalyst Performance and Scope in Various Asymmetric Transformations
The performance of catalysts based on this compound derivatives would be evaluated based on several key metrics:
Enantioselectivity: The ability to produce one enantiomer of the product in excess over the other, typically expressed as enantiomeric excess (ee).
Diastereoselectivity: In reactions that form multiple stereocenters, the preference for the formation of one diastereomer over others.
Activity: The rate at which the catalyst converts reactants to products, often reflected in the required catalyst loading and reaction time.
Substrate Scope: The range of different substrates that can be effectively transformed with high enantioselectivity.
The development of a diverse library of ligands with systematic structural modifications is essential for expanding the scope and improving the performance of these catalytic systems.
Ligand Regeneration and Recyclability Studies in Catalytic Cycles
The economic viability and environmental sustainability of catalytic processes heavily rely on the ability to regenerate and recycle the catalyst without significant loss of activity or selectivity. For chiral ligands and catalysts derived from this compound, extensive research has focused on developing robust systems that allow for their repeated use. The primary strategy employed to achieve this is the immobilization of the chiral catalyst onto a solid support, which facilitates easy separation from the reaction mixture and subsequent reuse.
A significant approach to enhancing catalyst recyclability is the heterogenization of pyrrolidine-based organocatalysts. By anchoring the chiral moiety to a solid support, such as a polymer resin, the catalyst can be easily recovered through simple filtration. This methodology not only simplifies the purification of the desired product but also minimizes the loss of the valuable chiral catalyst.
One common method involves the functionalization of polymers with pyrrolidine derivatives. For instance, a pyrrolidine group immobilized on a swellable poly[(ethylene glycol) methacrylate] (PEGMA) resin has been shown to be an effective heterogeneous catalyst. mdpi.comresearchgate.net The polymer backbone provides stability and prevents degradation of the catalytic sites, contributing to enhanced reusability. mdpi.com The choice of the support material is crucial, as its interaction with the solvent can significantly influence the catalytic performance. mdpi.comresearchgate.net
Studies on various prolinamide-based catalysts, which share structural similarities with derivatives of this compound, have demonstrated successful recycling. For example, a simple and inexpensive prolinamide catalyst used in large-scale aldol reactions was efficiently recovered by acid treatment and reused for five consecutive cycles without a notable decrease in enantioselectivity. mdpi.com This highlights the potential for developing cost-effective and industrially applicable catalytic systems.
The recyclability of such immobilized catalysts is often evaluated by monitoring the yield and enantiomeric excess (ee) of the product over multiple reaction cycles. The data from these studies provide critical insights into the stability and long-term performance of the catalyst.
| Catalyst System | Reaction Type | Cycle 1 | Cycle 2 | Cycle 3 | Cycle 4 | Cycle 5 | Reference |
| Prolinamide Catalyst | Aldol Reaction | 95% yield, 98% ee | 94% yield, 97% ee | 93% yield, 97% ee | 92% yield, 96% ee | 91% yield, 95% ee | mdpi.com |
| Polymer-Supported Proline | Aldol Condensation | 85% conversion, 92% ee | 83% conversion, 91% ee | 82% conversion, 91% ee | 80% conversion, 90% ee | 78% conversion, 89% ee | nih.gov |
Table 1: Recyclability of Pyrrolidine-Based Catalysts in Asymmetric Reactions
Furthermore, the development of pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] resins as heterogeneous catalysts for aqueous aldol reactions underscores the progress in this field. mdpi.comresearchgate.net These systems benefit from the favorable interactions between the polymer support and water, which can lead to high turnover frequencies. mdpi.com The ability to perform these reactions in environmentally benign solvents like water further enhances the green credentials of these catalytic systems.
In some cases, even though a catalyst can be successfully recovered, a drop in enantioselectivity upon reuse may occur. mdpi.com This indicates that while the catalyst remains active, some degradation of the chiral environment may be happening. Therefore, ongoing research is focused not only on improving the recovery rates but also on enhancing the structural integrity of the immobilized catalysts to ensure sustained high performance over numerous cycles.
Computational and Theoretical Studies on S N,n Diethylpyrrolidin 3 Amine and Its Chemical Reactivity
Quantum Chemical Calculations for Conformational and Electronic Structure Analysis
Quantum chemical calculations offer a microscopic view of molecular properties that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the stereoisomers of pyrrolidine (B122466) derivatives to understand their relative stabilities. For instance, DFT calculations can determine the preferred conformations of the pyrrolidine ring and the orientation of the diethylamino group. These calculations can reveal the energetic differences between various stereoisomers, which is crucial for understanding the outcomes of stereoselective syntheses. nih.gov
DFT has been employed to study the mechanism of various reactions involving the formation of the pyrrolidine ring. For example, in the B(C6F5)3-catalyzed dehydrogenation of pyrrolidines to pyrroles, DFT calculations at the B3LYP-D3/6-311G(d,p)//(SMD)M06–2x/6-311G(d,p) level of theory were used to elucidate the reaction mechanism. acs.org The calculations showed that the hydride abstraction from the α-nitrogen position of the pyrrolidine by the catalyst has a low free energy barrier. acs.org
| Computational Method | Application | Key Findings |
| DFT (B3LYP-D3/6-311G(d,p)) | Mechanistic study of pyrrolidine dehydrogenation | Low energy barrier for hydride abstraction. acs.org |
| DFT and MP2 | Elucidation of pyrrolidinedione synthesis | Michael addition followed by Nef-type rearrangement and cyclization. nih.gov |
| DFT (B3LYP/6-31G**) | Tautomerization of nitromethane | High activation energy for tautomerization. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For a molecule like (S)-N,N-diethylpyrrolidin-3-amine, the MEP map would likely show a region of high electron density around the nitrogen atoms, indicating their nucleophilic character. The analysis of Mulliken atomic charges, derived from quantum chemical calculations, further quantifies the charge distribution, providing a numerical basis for understanding the molecule's reactivity. researchgate.net
Mechanistic Insights into Reactions Involving the Pyrrolidin-3-amine Moiety
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The characterization of these transition states is key to understanding the reaction mechanism and kinetics. For reactions involving the pyrrolidine-3-amine moiety, such as its use in catalysis, computational studies can trace the entire reaction pathway, revealing the sequence of bond-making and bond-breaking events. acs.org For example, in the synthesis of pyrrolidines via iridium-catalyzed reductive azomethine ylide generation, DFT calculations were used to analyze the transition structures of the key cycloaddition step. acs.org These calculations revealed that highly asynchronous transition states are energetically favored. acs.org
A significant application of computational chemistry is the prediction of stereoselectivity in catalytic asymmetric reactions. mdpi.com For organocatalysts based on the pyrrolidine scaffold, computational models can be built to predict which enantiomer of a product will be preferentially formed. nih.gov These models often involve calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The difference in these energies (ΔΔG‡) can be correlated with the experimentally observed enantiomeric excess. nih.gov For instance, in proline-catalyzed aldol (B89426) reactions, the stereochemical outcome can be rationalized by analyzing the transition state, which is proposed to involve a six-membered ring in a chair conformation, stabilized by hydrogen bonding. youtube.com
Chemical Reactivity Modeling and Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. nih.govmdpi.com These models use molecular descriptors, which are numerical representations of a molecule's structural and electronic properties, to predict its reactivity in a particular chemical transformation.
For the pyrrolidin-3-amine moiety, QSRR models could be developed to predict its catalytic activity or its reactivity in various synthetic transformations. This involves calculating a range of descriptors for a series of related pyrrolidine derivatives and correlating them with their experimentally determined reactivities. Such models can be valuable for the rational design of new catalysts or reactants with enhanced performance. mdpi.com
Characterization of Nucleophilic Properties and Reactivity Patterns
The nucleophilicity of an amine is a critical parameter in determining its reactivity, particularly in reactions involving the formation of new bonds where the amine acts as a nucleophile. While direct computational data for this compound is not available in the reviewed literature, its nucleophilic character can be inferred from studies on analogous compounds like pyrrolidine, diethylamine, and general trends observed for tertiary amines.
The nucleophilicity of amines generally increases in the order of primary < secondary < tertiary amines, although this can be influenced by steric hindrance and solvent effects. masterorganicchemistry.com The presence of electron-donating alkyl groups enhances the electron density on the nitrogen atom, thereby increasing its ability to donate its lone pair of electrons. In this compound, the nitrogen atom of the pyrrolidine ring is substituted with a diethylamino group at the 3-position. The key nucleophilic center is the tertiary amine nitrogen within the pyrrolidine ring.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the nucleophilicity of molecules. ias.ac.inresearchgate.net These methods can be used to calculate various descriptors of reactivity, such as the energy of the Highest Occupied Molecular Orbital (HOMO), from which a nucleophilicity index (N) can be derived. ias.ac.inresearchgate.net For a series of amines, a higher HOMO energy generally correlates with greater nucleophilicity.
To contextualize the expected nucleophilicity of this compound, we can examine the experimentally determined nucleophilicity parameters for related amines on Mayr's nucleophilicity scale. masterorganicchemistry.com This scale provides a quantitative measure of nucleophilicity.
Table 1: Mayr's Nucleophilicity Parameters for Related Amines in Acetonitrile
| Amine | Nucleophilicity Parameter (N) |
|---|---|
| Pyrrolidine | 18.96 |
| Diethylamine | 18.01 |
This table is illustrative and compiled from data on analogous compounds to infer the potential nucleophilicity of the target compound.
Investigation of Adduct Formation Kinetics and Thermodynamics
The formation of adducts is a fundamental reaction for amines, where they act as Lewis bases donating their electron pair to a Lewis acid. Computational studies are instrumental in elucidating the kinetics and thermodynamics of these processes. nih.gov Such studies typically employ DFT to model the reaction pathway, identify transition states, and calculate the associated energy changes.
While no specific studies on the adduct formation of this compound were found, the methodology can be understood from research on other amine-adduct systems, such as the formation of methylboroxine-amine adducts. nih.gov A computational investigation into the adduct formation of this compound with a generic electrophile would involve the following steps:
Optimization of Geometries: The three-dimensional structures of the reactants (this compound and the electrophile), the transition state, and the final adduct are optimized to find their lowest energy conformations.
Calculation of Thermodynamic Properties: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction are calculated. A negative ΔG would indicate a spontaneous adduct formation process.
Determination of Kinetic Parameters: The energy of the transition state is used to determine the activation energy (Ea) of the reaction. A lower activation energy implies faster reaction kinetics.
These calculations provide a detailed picture of the reaction profile, highlighting the stability of the resulting adduct and the kinetic feasibility of its formation.
Table 2: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Adduct Formation Reaction
| Parameter | Description | Illustrative Value (units) |
|---|---|---|
| ΔH | Enthalpy of Reaction | -50 kJ/mol |
| ΔS | Entropy of Reaction | -100 J/(mol·K) |
| ΔG | Gibbs Free Energy of Reaction | -20 kJ/mol |
This table presents hypothetical data to illustrate the typical outputs of a computational study on adduct formation kinetics and thermodynamics. These values are not specific to this compound.
The results of such computational studies are valuable for predicting how this compound would behave in various chemical environments and for designing reactions where it is intended to be used as a nucleophile or a base.
Advanced Applications and Functionalization of S N,n Diethylpyrrolidin 3 Amine As a Chiral Building Block
Utilization in the Synthesis of Complex Chiral Molecules
The stereodefined structure of (S)-N,N-diethylpyrrolidin-3-amine provides a robust platform for constructing intricate chiral molecules, including optically active heterocycles and analogues of natural products. Its utility also extends to the synthesis of specialized derivatives like chiral aminophosphonates.
Precursors for Optically Active Heterocycles and Natural Product Analogues
The pyrrolidine (B122466) ring is a common motif in a vast array of natural products and pharmacologically active compounds. mdpi.com The use of chiral pyrrolidine derivatives, such as this compound, allows for the stereocontrolled synthesis of these complex targets. An improved, shorter, and higher-yielding synthetic route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, highlighting the importance of this scaffold in drug discovery. nih.gov This efficient synthesis facilitates extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of nNOS inhibitors. nih.gov
The synthesis of natural products containing an α-tertiary amine moiety often presents significant challenges, particularly in establishing the correct stereochemistry at the α-carbon. rsc.org Strategies employing chiral building blocks like this compound can circumvent these difficulties, providing a direct pathway to the desired enantiomerically pure products. rsc.org For instance, the synthesis of novel chiral pyrrolidinone scaffolds derived from amino acids has been reported to yield compounds with antibacterial activity, demonstrating the potential of these scaffolds in developing new therapeutic agents. hbku.edu.qa
| Application | Key Features | Significance |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Efficient synthesis of chiral pyrrolidine core. nih.gov | Enables extensive SAR studies for drug development. nih.gov |
| Natural Product Synthesis | Overcomes challenges in creating α-tertiary amine moieties. rsc.org | Provides access to enantiomerically pure bioactive molecules. rsc.org |
| Antibacterial Agents | Chiral pyrrolidinone scaffolds from amino acids. hbku.edu.qa | Template for fragment-based drug design for new antibiotics. hbku.edu.qa |
Synthesis of Chiral Aminophosphonate Derivatives Utilizing Pyrrolidine Scaffolds
α-Aminophosphonates are recognized for their biological activities, largely due to their structural resemblance to α-amino acids. researchgate.netnih.gov The synthesis of chiral α-aminophosphonate derivatives incorporating a pyrrolidine scaffold represents a significant area of research. These compounds have potential applications as insecticides, herbicides, antibiotics, and bioregulators. researchgate.net
A notable method for their synthesis is the lipase-catalyzed Kabachnik-Fields reaction, which offers high yields under mild and sustainable conditions. nih.gov This approach is versatile, accommodating a range of H-phosphites and organic amines, thus providing access to a diverse library of α-aminophosphonate analogues. nih.gov The development of metal-free protocols for preparing α-aminophosphonates with P-chiral centers further expands the scope and applicability of these compounds. nih.gov The stereoselective synthesis of these derivatives is crucial, as the biological activity of chiral molecules is highly dependent on their absolute configuration. researchgate.net
| Reaction | Catalyst | Key Advantages | Resulting Compounds |
| Kabachnik-Fields Reaction | Lipase | High yields, mild conditions, sustainability. nih.gov | Pharmacologically relevant α-aminophosphonate derivatives. nih.gov |
| Metal-free Protocol | - | Environmentally friendly. | α-Aminophosphonates with P-chiral centers. nih.gov |
Integration into Functional Materials and Supramolecular Systems
The unique structural and electronic properties of this compound make it a suitable component for the design of advanced functional materials and supramolecular assemblies.
Development of Chiral Recognition Materials Incorporating Pyrrolidin-3-amines
Chiral recognition is a fundamental process in biology and chemistry. Materials capable of distinguishing between enantiomers are highly sought after for applications in enantioselective separations, catalysis, and sensing. The incorporation of chiral pyrrolidine-3-amine derivatives into polymers and other materials can impart this recognition capability.
Stimuli-responsive polymers containing tertiary amine functional groups, such as those derived from N,N-dialkylglycidylamines, exhibit both pH- and thermo-responsive behavior in aqueous solutions. researchgate.net The copolymerization of these monomers with ethylene (B1197577) oxide allows for the synthesis of well-defined, water-soluble block and gradient copolymers. researchgate.net While specific examples using this compound are not detailed, the principle of incorporating chiral amine functionalities to create smart materials with chiral recognition properties is well-established.
Applications in Molecular Logic Gates and Chemical Sensing
Molecular logic gates are molecules that can perform logical operations based on chemical or physical inputs. mdpi.comresearchgate.net Tertiary amines are frequently used as proton receptor units in these systems. mdpi.com The protonation of the amine can modulate the photophysical properties of a linked fluorophore, leading to a change in fluorescence intensity, which serves as the output signal. mdpi.comresearchgate.net
For instance, in systems based on photoinduced electron transfer (PET), the lone pair of electrons on the nitrogen atom of the tertiary amine can quench the fluorescence of the fluorophore. mdpi.com Upon protonation, this quenching is suppressed, and fluorescence is "switched on". mdpi.com By combining a tertiary amine receptor with other responsive units, more complex logic gates, such as AND gates, can be constructed. mdpi.com These systems have potential applications in chemical sensing, where the presence of specific ions or molecules triggers a measurable optical response. mdpi.com
| System | Input(s) | Output | Principle |
| Proton-Responsive Fluorophore | H+ | Fluorescence "On" | Suppression of PET upon protonation. mdpi.com |
| Two-Input AND Gate | H+ and another ion (e.g., Na+) | Fluorescence "On" | Both receptors must be activated to suppress PET. mdpi.com |
Chemical Derivatization for Probe and Reporter Molecule Synthesis
The reactivity of the amine group in this compound allows for its chemical derivatization to synthesize probes and reporter molecules for various analytical and biological applications.
Derivatization is a common strategy to enhance the analytical performance of molecules, particularly in chromatography. nih.govnih.gov For amines, derivatizing agents can be used to introduce a fluorophore or a chromophore, which significantly improves their detectability in HPLC with fluorescence (FLD) or UV detectors. nih.govmdpi.com Common derivatizing reagents for amines include dansyl chloride, 4-chloro-7-nitrobenzofurazane (NBD-Cl), and o-phthalaldehyde (B127526) (OPA). nih.govmdpi.com
This approach is particularly useful for creating fluorescent probes that can be used to label and visualize biological molecules or to monitor specific chemical environments. For example, rhodamine, a highly fluorescent dye, can be used as a derivatization reagent for amines to improve their signal in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov The derivatization of this compound with such reagents would yield chiral fluorescent probes that could be employed in a range of bioanalytical assays.
| Derivatizing Reagent | Detection Method | Application |
| Dansyl Chloride | HPLC-FLD/UV | Enhancing detection sensitivity. nih.gov |
| 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | HPLC-FLD | Sensitive amine analysis in pharmaceuticals. mdpi.com |
| Rhodamine | LC-MS | Signal enhancement for amine detection. nih.gov |
Conjugation Chemistry with Pyrrolidine-Amines for Specific Research Applications
The secondary amine of the pyrrolidine ring in this compound serves as a nucleophilic center, making it amenable to a variety of conjugation reactions. This reactivity is harnessed in specific research applications, particularly in the development of chiral derivatizing agents for analytical chemistry. The conjugation of the pyrrolidine amine with fluorescent moieties allows for the sensitive detection and separation of enantiomers in complex mixtures.
One prominent class of reagents used for this purpose are benzofurazan-based compounds. For instance, (S)-(+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole has been employed as a covalent chiral derivatizing agent for the stereoselective determination of dichlorprop (B359615) enantiomers in tea samples using ultra-performance liquid chromatography (UPLC) with fluorescence detection. nih.gov The reaction involves the nucleophilic attack of the aminopyrrolidine on the fluorescent reagent, leading to the formation of diastereomeric derivatives that can be separated chromatographically. This method provides high sensitivity, with limits of detection in the nanogram per milliliter range. nih.gov
Similarly, chiral derivatization reagents are synthesized by reacting 3-aminopyrrolidine (B1265635) enantiomers with fluorinated benzoxadiazoles. These reagents are then used to derivatize carboxylic acid enantiomers, enabling their separation and quantification by high-performance liquid chromatography (HPLC) with fluorescence detection. psu.edu The resulting diastereomers exhibit excellent fluorescence characteristics, allowing for detection at the femtomole level. psu.edu
Another example involves the use of (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole as a chiral derivatization reagent for the enantioseparation of α,α-diphenyl-2-pyrrolidinemethanol (D2PM) and methylphenidate. nih.gov The isothiocyanate group reacts with the amine functionality of the target molecules, forming stable, fluorescently tagged diastereomers that can be resolved using reversed-phase HPLC. nih.gov
The general principle of these conjugation strategies relies on the reaction of the pyrrolidine amine with an electrophilic center on a reporter molecule, such as a succinimidyl ester or an isothiocyanate attached to a fluorophore. tocris.comthermofisher.combiotium.com The reaction conditions are typically mild, often proceeding at room temperature in a slightly basic buffer to ensure the deprotonation of the amine. tocris.com
Table 1: Examples of Conjugation Reactions with Aminopyrrolidine Derivatives for Research Applications
| Pyrrolidine Derivative/Reagent | Target Analyte | Application | Detection Method | Reference |
|---|---|---|---|---|
| (S)-(+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Dichlorprop enantiomers | Stereoselective determination in tea samples | UPLC-Fluorescence | nih.gov |
| Chiral derivatization reagents from 3-aminopyrrolidine and fluorinated benzoxadiazoles | Carboxylic acid enantiomers | Enantiomeric separation and quantification | HPLC-Fluorescence | psu.edu |
| (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole | α,α-diphenyl-2-pyrrolidinemethanol (D2PM) and methylphenidate | Enantioseparation in rat plasma | HPLC-Fluorescence | nih.gov |
| Succinimidyl esters of fluorescent dyes | Proteins (general) | Protein labeling | Fluorescence | tocris.combiotium.com |
| Isothiocyanates of fluorescent dyes | Proteins (general) | Protein labeling | Fluorescence | thermofisher.com |
Synthesis of Labeled Derivatives for Mechanistic and Advanced Spectroscopic Studies
The synthesis of isotopically labeled derivatives of this compound and related structures is crucial for mechanistic investigations and advanced spectroscopic studies, such as nuclear magnetic resonance (NMR) and positron emission tomography (PET).
Deuterium (B1214612) Labeling for Mechanistic Studies and NMR
Deuterium (²H) labeling is a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE). scispace.com The replacement of a proton with a deuteron (B1233211) can alter the rate of a reaction if the C-H bond is broken in the rate-determining step. For instance, deuterium labeling experiments have been conducted with N-deuterated pyrrolidine to investigate reaction cascades. researchgate.net In studies of carcinogenesis by N-nitroso compounds, deuterium labeling at the alpha-carbon position of nitrosamines has been shown to reduce carcinogenic potency, indicating that the cleavage of the C-H bond at this position is a rate-limiting step. nih.gov While not specific to this compound, these studies highlight the utility of deuterium labeling in understanding the reactivity of pyrrolidine-containing compounds. nih.gov
In NMR spectroscopy, isotopic labeling with ¹³C, ¹⁵N, and ²H is essential for structure determination of complex biomolecules. scispace.com While less common for small molecules like this compound itself, the principles of isotopic labeling are applicable for studying its interactions with larger biological targets.
Radiolabeling for PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. The development of PET tracers based on the pyrrolidine scaffold is an active area of research. For example, ⁶⁸Ga-labeled aminoquinoxaline derivatives have been synthesized and evaluated as potent PET tracers targeting the PFKFB3 enzyme, which is upregulated in many tumors. nih.govfrontiersin.org
While direct radiolabeling of this compound is not extensively documented in the provided results, the synthesis of structurally related PET ligands provides a blueprint for how such a tracer could be developed. For instance, 3,4-diarylmaleimide derivatives have been labeled with carbon-11 (B1219553) (¹¹C) for the visualization of angiogenic processes. nih.gov The synthesis of these radiolabeled compounds often involves the introduction of the radionuclide in the final step of the synthesis to minimize handling of radioactive material.
The general approach for creating a PET tracer from a molecule like this compound would involve identifying a position on the molecule that can be readily labeled with a positron-emitting isotope, such as ¹¹C, ¹⁸F, or ⁶⁸Ga, without significantly altering its biological activity.
Table 2: Labeled Pyrrolidine Derivatives and Their Applications
| Labeled Compound/Class | Isotope | Application | Spectroscopic/Imaging Method | Reference |
|---|---|---|---|---|
| N-deuterated pyrrolidine | ²H | Mechanistic study of reaction cascades | Mass Spectrometry, NMR | researchgate.net |
| Deuterated N-nitroso compounds | ²H | Carcinogenesis mechanism studies | N/A | nih.gov |
| ⁶⁸Ga-labeled aminoquinoxaline derivatives | ⁶⁸Ga | PET imaging of PFKFB3-positive tumors | PET | nih.govfrontiersin.org |
| ¹¹C-labeled 3,4-diarylmaleimide derivatives | ¹¹C | PET imaging of angiogenesis | PET | nih.gov |
| General Deuterium-labeled compounds | ²H | Kinetic Isotope Effect studies | Mass Spectrometry, NMR | scispace.com |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Progress for (S)-N,N-Diethylpyrrolidin-3-amine
While dedicated research solely on this compound is not extensively documented, its academic importance can be inferred from the broader context of chiral pyrrolidine (B122466) derivatives. The pyrrolidine scaffold is a privileged structure in organocatalysis and medicinal chemistry due to its conformational rigidity and the stereochemical information embedded within its chiral centers. nih.gov
The primary academic contributions related to this class of compounds lie in their application as organocatalysts. Chiral amines, particularly those derived from proline and other pyrrolidine structures, are instrumental in a variety of asymmetric transformations. nih.govsigmaaldrich.com These catalysts operate through the formation of transient enamines or iminium ions, effectively controlling the stereochemical outcome of reactions. The diethylamino group in this compound is expected to influence its catalytic activity and selectivity by modulating its steric and electronic properties.
In the realm of medicinal chemistry, the chiral pyrrolidine core is a frequent feature in biologically active compounds. For instance, derivatives of 3-aminopiperidine, a structurally related six-membered ring system, are found in drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin. nih.govnih.gov The synthesis of such compounds often involves the stereoselective incorporation of an amino group onto the heterocyclic ring. nih.gov Although specific studies on the biological activity of this compound are scarce, its structural similarity to known pharmacophores suggests its potential as a valuable intermediate in drug discovery.
The synthesis of chiral pyrrolidines has seen significant advancements. organic-chemistry.org Methods such as asymmetric [3+2] cycloadditions, transition metal-catalyzed hydrogenations of imines and enamines, and reductive aminations of ketones are commonly employed to access these structures with high enantiomeric purity. acs.orgacs.org For example, the asymmetric hydrogenation of N-alkyl imines using iridium catalysts has been shown to produce chiral amines with high enantioselectivity. nih.gov Reductive amination of a suitable keto-pyrrolidine precursor would be a direct route to this compound. nih.gov
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the progress in the synthesis and application of chiral amines, several challenges and unexplored avenues remain for compounds like this compound.
Synthesis and Stereocontrol:
Scalability and Efficiency: While numerous methods exist for the asymmetric synthesis of chiral pyrrolidines, achieving high yields and enantioselectivities on a large scale can still be challenging and costly. nih.gov
Stereochemical Diversity: The development of synthetic routes that allow for the selective synthesis of all possible stereoisomers of substituted pyrrolidines remains an area of active research. This is particularly important for structure-activity relationship (SAR) studies in drug discovery.
Catalytic Applications:
Substrate Scope: The substrate scope of many organocatalytic reactions using chiral amines can be limited. Expanding the range of substrates that can be effectively transformed with high stereoselectivity is a continuous goal.
Catalyst Loading and Turnover: Reducing catalyst loading and improving turnover numbers are crucial for the practical and economic viability of catalytic processes.
Medicinal Chemistry:
Biological Profiling: The biological activity of this compound and its close analogues is largely unexplored. Systematic screening of this compound and its derivatives against various biological targets could uncover novel therapeutic applications.
Structure-Activity Relationships (SAR): A detailed understanding of how modifications to the pyrrolidine ring and the N,N-diethylamino group affect biological activity is lacking. Such studies are essential for the rational design of new drug candidates.
Future Directions in the Design and Application of Chiral Pyrrolidin-3-amines in Synthetic Chemistry and Catalysis
The future of chiral pyrrolidin-3-amines, including this compound, is bright, with several exciting research directions emerging.
Novel Catalyst Design:
Bifunctional Catalysts: The design of catalysts that incorporate multiple functional groups, such as a hydrogen-bond donor alongside the amine, can lead to enhanced activity and selectivity.
Immobilized Catalysts: The development of immobilized or recyclable catalysts based on the chiral pyrrolidine scaffold will contribute to more sustainable and environmentally friendly chemical processes.
Advanced Synthetic Methodologies:
C-H Activation: The use of C-H activation strategies to directly functionalize the pyrrolidine ring would provide a more atom-economical and efficient way to synthesize a diverse range of derivatives.
Biocatalysis: The application of enzymes, such as amine transaminases, offers a powerful and highly selective method for the synthesis of chiral amines. acs.org Engineering these enzymes could provide a direct route to this compound and its enantiomer.
Expansion of Applications:
Materials Science: Chiral pyrrolidines could find applications in the development of new chiral materials, such as chiral polymers and metal-organic frameworks (MOFs).
Flow Chemistry: The integration of chiral amine-catalyzed reactions into continuous flow systems can offer advantages in terms of safety, scalability, and reaction control.
The following table provides a summary of the key research areas and their future potential for chiral pyrrolidin-3-amines.
| Research Area | Current Status | Future Directions |
| Synthesis | Asymmetric hydrogenation, reductive amination, cycloadditions. acs.orgacs.org | C-H activation, biocatalysis, flow chemistry. acs.org |
| Catalysis | Organocatalysis of various C-C and C-N bond-forming reactions. nih.gov | Bifunctional catalysts, immobilized catalysts, expanded substrate scope. |
| Medicinal Chemistry | Core scaffold in some bioactive molecules. nih.govnih.gov | Systematic biological profiling, detailed SAR studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
